molecular formula C21H25N3O4 B11014146 N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetamide

N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetamide

Cat. No.: B11014146
M. Wt: 383.4 g/mol
InChI Key: MEGOGVCQGLWBOW-UHFFFAOYSA-N
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Description

N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an indene moiety with a cinnoline derivative, which may contribute to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetamide typically involves multiple steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through a series of reactions starting from a suitable aromatic precursor, such as 1,2-dimethoxybenzene. This may involve Friedel-Crafts alkylation followed by cyclization.

    Synthesis of the Cinnoline Derivative: The cinnoline ring can be constructed via the cyclization of appropriate hydrazine derivatives with diketones or keto acids.

    Coupling Reaction: The final step involves coupling the indene and cinnoline derivatives through an acetamide linkage. This can be achieved using reagents like acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the indene moiety.

    Reduction: Reduction reactions could target the carbonyl group in the cinnoline ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its structural features suggest it could act as a ligand in binding studies.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery. Its unique structure may confer specific biological activities, such as enzyme inhibition or receptor modulation.

Industry

In industry, the compound could be used in the development of new materials or as a specialty chemical in various applications, including coatings or polymers.

Mechanism of Action

The mechanism of action of N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction or metabolic pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-2-[3-oxo-2(3H)-cinnolinyl]acetamide: Lacks the tetrahydro component in the cinnoline ring.

    N-(5,6-Dimethoxy-1H-inden-1-YL)-2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetamide: Lacks the dihydro component in the indene ring.

Uniqueness

The presence of both the dihydro-indene and tetrahydro-cinnoline components in N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetamide makes it unique. This combination may result in distinct chemical reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

IUPAC Name

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide

InChI

InChI=1S/C21H25N3O4/c1-27-18-9-13-7-8-17(15(13)11-19(18)28-2)22-20(25)12-24-21(26)10-14-5-3-4-6-16(14)23-24/h9-11,17H,3-8,12H2,1-2H3,(H,22,25)

InChI Key

MEGOGVCQGLWBOW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(CCC2=C1)NC(=O)CN3C(=O)C=C4CCCCC4=N3)OC

Origin of Product

United States

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